molecular formula C27H22BrFN4O2S B5102958 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate

Cat. No.: B5102958
M. Wt: 565.5 g/mol
InChI Key: RVKQFIGVLQVIND-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is a complex organic compound that features a combination of fluorophenyl, bromophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the fluorophenyl, bromophenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, such as polymers, coatings, or catalysts.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor binding, or alteration of cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl 5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbimidothioate is unique due to its combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, or target specificity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl] 3-(4-bromophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carboximidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22BrFN4O2S/c1-16-2-4-17(5-3-16)22-14-23(18-6-8-19(28)9-7-18)33(31-22)27(30)36-24-15-25(34)32(26(24)35)21-12-10-20(29)11-13-21/h2-13,23-24,30H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKQFIGVLQVIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=N)SC4CC(=O)N(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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